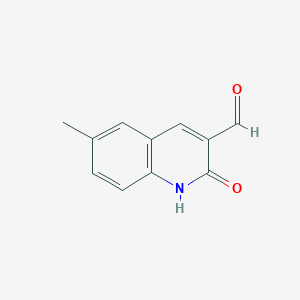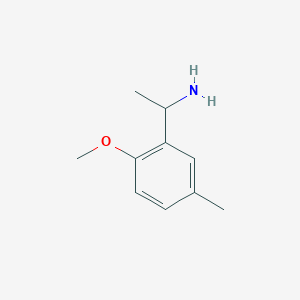
6-Metil-2-oxo-1,2-dihidroquinolina-3-carbaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, involves complex reactions. For example, quinoline carbaldehydes have been synthesized through reactions with cyclic active methylene compounds, leading to a variety of derivatives including 3-pyrazolinylquinoline derivatives, verified by spectral data and elemental analyses (Ismail, Mohamed, & Abass, 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography. For instance, complexes of similar quinoline derivatives with Cu(II) showed diverse molecular structures, indicating the flexibility and complexity of these molecules (Ramachandran et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions. For example, Ruthenium(II) complexes containing quinoline-derived ligands have been used as catalysts in dehydrogenative amide synthesis, demonstrating the chemical utility of these compounds (Selvamurugan et al., 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives like 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be inferred from related compounds. These properties often include high melting points, crystallinity, and distinct spectroscopic features that help in their identification and characterization.
Chemical Properties Analysis
The chemical properties of these compounds are marked by their reactivity towards various reagents, ability to form complexes with metals, and participate in catalytic cycles. Their behavior in reactions such as the Friedlander synthesis further highlights their utility in organic synthesis (Argiropoulos, Deady, & Dorkos, 1991).
Aplicaciones Científicas De Investigación
Síntesis de Complejos de Cu (II)
Este compuesto se ha utilizado en la síntesis de nuevos complejos de Cu (II) de 6-Metil-2-Oxo-1,2-Dihidroquinolina-3-Carbaldehído-4n-Tiosemicarbazonas sustituidas . Estos complejos se han preparado y caracterizado, y se ha investigado su actividad biológica .
Citotoxicidad contra células tumorales humanas
Los complejos de Cu (II) sintetizados utilizando este compuesto han mostrado una alta citotoxicidad contra las células tumorales humanas y los esferoides 3D derivados de tumores sólidos . Esto está relacionado con la alta absorción celular de estos complejos .
Selectividad hacia las líneas celulares cancerosas
Los complejos de Cu (II) también han mostrado una alta selectividad hacia las líneas celulares cancerosas con respecto a las líneas celulares no cancerosas . Fueron capaces de sortear la resistencia al cisplatino .
Inhibición de la enzima acetilcolinesterasa
Se han evaluado nuevas 2-oxo-1,2-dihidroquinolina-3-carboxamidas sintetizadas a partir de este compuesto como potentes inhibidores contra la enzima acetilcolinesterasa . Esta enzima juega un papel crucial en la enfermedad de Alzheimer, y su inhibición puede ayudar en el tratamiento de esta enfermedad .
Tratamiento de la enfermedad de Alzheimer
Las carboxamidas sintetizadas han mostrado una fuerte potencia en la inhibición de la enzima acetilcolinesterasa . Algunos de estos compuestos tenían actividades superiores o cercanas a la del donepezilo, un fármaco que se utiliza actualmente contra la enfermedad de Alzheimer
Mecanismo De Acción
Target of Action
It has been found that similar compounds interact with dna .
Mode of Action
It has been suggested that similar compounds interact with dna mainly through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to changes in the cell.
Biochemical Pathways
The disruption of dna through intercalation can affect numerous biochemical pathways, particularly those involved in dna replication and transcription .
Pharmacokinetics
The compound’s molecular weight (1872 g/mol) and solid physical form suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit high cytotoxicity against human tumor cells and 3d spheroids derived from solid tumors, related to the high cellular uptake . These compounds also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. For instance, the compound may be irritating to the eyes, skin, and respiratory tract, suggesting that it should be handled with care . Additionally, it may also have an adverse impact on the environment, and attention should be paid to proper handling and disposal of waste liquid, waste gas, etc .
Propiedades
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNTVPBXVATJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358628 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101382-53-0 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones interact with tumor cells, and what are the downstream effects?
A1: While the exact mechanism of action is still under investigation, the research suggests that the cytotoxic activity of these complexes, particularly complexes 2 and 3, is related to their high cellular uptake []. Transmission electron microscopy (TEM) imaging provided preliminary insights into the biological activity of these copper complexes within the cells []. Further research is needed to elucidate the specific cellular targets and downstream effects of these complexes.
Q2: What is the impact of different N-4 substituents on the thiosemicarbazone moiety on the biological activity of the Cu(II) complexes?
A2: The study synthesized and characterized three different Cu(II) complexes with varying N-4 substituents on the thiosemicarbazone ligand: -NH2 (1), -NHMe (2), and -NHEt (3) []. Complexes 2 and 3, bearing the -NHMe and -NHEt substituents, respectively, exhibited significantly higher cytotoxicity against human tumor cells and 3D spheroids compared to complex 1 with the -NH2 substituent []. This suggests that the nature of the N-4 substituent plays a crucial role in the anticancer activity of these complexes, possibly by influencing their cellular uptake, target affinity, or intracellular stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)


![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)





